1.3-Dicaffeoylquinic acid, also known as cynarin or cinarine, is a polyphenol compound found in artichokes []. Scientific research has explored its potential health benefits in various areas:
1,3-Dicaffeoylquinic acid exhibits antioxidant activity. Studies have shown it can decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation, in human coronary artery smooth muscle cells [].
Some research suggests 1,3-Dicaffeoylquinic acid might have immunosuppressive effects. However, more research is needed to understand this potential benefit fully [].
In vitro studies indicate 1,3-Dicaffeoylquinic acid may inhibit melanogenesis, the process of melanin production in the skin. This suggests it could have a role in lightening hyperpigmentation [].
Research suggests 1,3-Dicaffeoylquinic acid might help reduce triglyceride levels. Studies in HepG2 cells treated with sodium oleate (to induce hyperlipidemia) showed the compound lowered triglyceride levels compared to the control group.
1,3-Dicaffeoylquinic acid is a polyphenolic compound characterized by the presence of two caffeoyl groups attached to the 1 and 3 positions of quinic acid. Its molecular formula is , and it exhibits a complex structure that contributes to its diverse biological activities. This compound is naturally found in various plants, including Mikania hirsutissima and Aster indicus .
The chemical reactivity of 1,3-dicaffeoylquinic acid primarily involves its hydroxyl groups and the caffeoyl moieties. It can undergo various reactions typical of polyphenols, such as oxidation, esterification, and complexation with metal ions. Notably, it can form complexes with proteins and other biomolecules, which may influence its bioactivity .
1,3-Dicaffeoylquinic acid has shown significant biological activities, particularly in cancer research. It has been reported to inhibit the proliferation and metastasis of breast cancer cells by targeting the 14-3-3 tau protein, affecting pathways associated with cell growth and survival such as the Janus kinase/Signal transducer and activator of transcription pathway . Additionally, it exhibits anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase .
The synthesis of 1,3-dicaffeoylquinic acid can be achieved through various methods:
1,3-Dicaffeoylquinic acid has several applications:
Studies have indicated that 1,3-dicaffeoylquinic acid interacts with various proteins and enzymes within biological systems. Its binding to the 14-3-3 tau protein is particularly noteworthy as it plays a crucial role in cell signaling pathways related to cancer progression . Further research is ongoing to explore its interactions with other biomolecules and potential therapeutic targets.
1,3-Dicaffeoylquinic acid belongs to a larger family of caffeoylquinic acids. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Caffeoylquinic acid | Caffeoyl group at position 1 | Primarily found in coffee; known for antioxidant properties. |
3-Caffeoylquinic acid | Caffeoyl group at position 3 | Commonly referred to as chlorogenic acid; has significant health benefits. |
4-Caffeoylquinic acid | Caffeoyl group at position 4 | Exhibits anti-inflammatory effects; less studied than others. |
1,5-Dicaffeoylquinic acid | Caffeoyl groups at positions 1 and 5 | Less prevalent but shows potential neuroprotective effects. |
The uniqueness of 1,3-dicaffeoylquinic acid lies in its specific binding affinity for proteins like 14-3-3 tau, which distinguishes its mechanism of action from other caffeoylquinic acids . This specificity may enhance its therapeutic potential in treating certain cancers compared to its counterparts.